molecular formula C12H19NO2 B196016 1,3-Dimethyl-5-nitroadamantane CAS No. 6588-68-7

1,3-Dimethyl-5-nitroadamantane

Cat. No. B196016
CAS RN: 6588-68-7
M. Wt: 209.28 g/mol
InChI Key: FUZZFPVZJGQAKD-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-5-nitroadamantane” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 g/mol . It is also known by other names such as “3,5-DiMethyl-1-nitroadaMantane” and "DIMETHYL NITROADAMANTANE" . This compound is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-5-nitroadamantane” consists of a three-dimensional framework of carbon atoms, known as an adamantane skeleton, which is substituted with two methyl groups and one nitro group . The InChI code for this compound is InChI=1S/C12H19NO2/c1-10-3-9-4-11 (2,6-10)8-12 (5-9,7-10)13 (14)15/h9H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethyl-5-nitroadamantane” include a molecular weight of 209.28 g/mol, a computed XLogP3-AA value of 3.5, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is also characterized by a complexity value of 315 .

Scientific Research Applications

  • Pharmacological Effects : 1,3-Dimethyl-5-aminoadamantane, a derivative of 1,3-Dimethyl-5-nitroadamantane, has been studied for its pharmacological actions, showing increased motor activity in rats and potential activation of central dopamine neurons (Maj, Sowińska, Baran, & Sarnek, 1974).

  • Treatment of Central Nervous System Disorders : Compositions containing 1,3-Dimethyl-5-aminoadamantane have shown usefulness in treating central nervous system disorders, particularly Parkinson's disease, depression, spasticity, rigidity, and hyperkinesis (Nobre, 2008).

  • Mass Spectrometry Analysis : A study on the fragmentation pathways of nitroadamantanes, including 1,3-Dimethyl-5-nitroadamantane, was conducted using high-resolution mass spectrometry, revealing insights into their molecular structure (Yinon & Bulusu, 1986).

  • Antiarrhythmic Activity : The antiarrhythmic activity of certain derivatives of 1,3-Dimethyl-5-nitroadamantane has been observed in rat models, showing potential for the development of new therapeutic agents (Shakirov et al., 2006).

  • Thermodynamic Properties : The study of heat capacities and phase transitions of related adamantane derivatives, including 1,3-dimethyladamantane, provides insights into their thermodynamic properties, important for various applications (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).

Safety And Hazards

Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .

Future Directions

As for future directions, “1,3-Dimethyl-5-nitroadamantane” could be further studied for its potential neuroprotective effects . More research could also be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

1,3-dimethyl-5-nitroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZFPVZJGQAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344322
Record name 1,3-Dimethyl-5-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-nitroadamantane

CAS RN

6588-68-7
Record name 1,3-Dimethyl-5-nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Shinachi, H Yahiro, K Yamaguchi… - … –A European Journal, 2004 - Wiley Online Library
The nitration of alkanes by using nitric acid as a nitrating agent in acetic acid was efficiently promoted by vanadium‐substituted Keggin‐type phosphomolybdates such as [H 4 PVMo 11 …
EA Zauer, OA Zauer - Russian Journal of General Chemistry, 2010 - Springer
The enthalpies of formation of nitro-, nitroso-, and nitroxyadamantanes were calculated using semiempirical quantum-chemical PM3, MINDO, AM1, and MNDO methods incorporated …
Number of citations: 8 link.springer.com
H Wang, X Li, Y Wang, Y Yang, L Jia… - ChemistrySelect, 2020 - Wiley Online Library
Carbon‐based solid acid polymer catalyst was successfully prepared by a facile one‐pot method with sulfonation of naphthalene and crosslinking by formaldehyde. The …

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